molecular formula C19H17NO3S2 B2524540 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1421465-64-6

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2524540
CAS No.: 1421465-64-6
M. Wt: 371.47
InChI Key: NRJIEMVMBAVQNX-UHFFFAOYSA-N
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Description

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a unique structure incorporating thiophene rings and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene-2-carbonyl chloride. This intermediate is then reacted with thiophene-2-ylmethanol under controlled conditions to form the corresponding ester. The ester is subsequently converted to the acetamide derivative through a series of reactions involving o-tolyloxyacetic acid and appropriate coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(p-tolyloxy)acetamide
  • N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(m-tolyloxy)acetamide

Uniqueness

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide stands out due to its specific substitution pattern on the thiophene rings and the presence of the o-tolyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-13-5-2-3-6-15(13)23-12-18(21)20-11-14-8-9-17(25-14)19(22)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJIEMVMBAVQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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